2-Ethyl 4-propan-2-yl 5-[(4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
2-ETHYL 4-PROPAN-2-YL 5-(4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL 4-PROPAN-2-YL 5-(4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the sulfonyl group: This step typically involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base.
Attachment of the pyrimidine moiety: This can be done through a nucleophilic substitution reaction.
Final coupling reactions: These steps involve the coupling of the various fragments to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-ETHYL 4-PROPAN-2-YL 5-(4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its properties could be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism by which 2-ETHYL 4-PROPAN-2-YL 5-(4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of signaling cascades, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- 2-ETHYL 4-PROPAN-2-YL 5-(4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
- 2-ETHYL 4-PROPAN-2-YL 5-(4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
Uniqueness
The uniqueness of 2-ETHYL 4-PROPAN-2-YL 5-(4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C29H32F3N3O9S2 |
---|---|
Molecular Weight |
687.7 g/mol |
IUPAC Name |
2-O-ethyl 4-O-propan-2-yl 5-[4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoylamino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C29H32F3N3O9S2/c1-7-43-27(38)24-16(4)23(26(37)44-15(2)3)25(45-24)35-22(36)9-8-12-46(39,40)28-33-18(14-21(34-28)29(30,31)32)17-10-11-19(41-5)20(13-17)42-6/h10-11,13-15H,7-9,12H2,1-6H3,(H,35,36) |
InChI Key |
LZINEOHLBWXVHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CCCS(=O)(=O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC)C(=O)OC(C)C)C |
Origin of Product |
United States |
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